molecular formula C9H5N3O B11915737 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile CAS No. 1019020-22-4

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile

Cat. No.: B11915737
CAS No.: 1019020-22-4
M. Wt: 171.16 g/mol
InChI Key: OUZGXCMVWSCDFQ-UHFFFAOYSA-N
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Description

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile (Molecular Formula: C9H5N3O, CID 55266119 ) is a high-purity chemical building block within the imidazo[1,2-a]pyridine (IP) class, a scaffold of significant interest in modern medicinal chemistry and anticancer drug discovery . This compound features both a formyl group and a carbonitrile substituent, making it a versatile intermediate for further synthetic elaboration, such as the creation of hydrazone, imine, or thiosemicarbazone derivatives designed to interact with specific biological targets . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, recognized for its wide spectrum of biological activities. Recent scientific investigations highlight the substantial potential of novel IP-based compounds as anticancer agents. Research indicates that specific IP analogues can exert potent cytotoxic and anti-proliferative effects against challenging cancer cell lines, including HCC1937 breast cancer cells, by inducing cell cycle arrest and promoting apoptosis through the extrinsic pathway . The mechanistic action of these compounds often involves the upregulation of key tumor suppressor proteins like p53 and p21, increased activity of caspases (such as caspase 7 and 8), and cleavage of PARP, hallmarks of programmed cell death . Furthermore, certain IP derivatives have been demonstrated to inhibit critical pro-survival signaling pathways, such as the pAKT pathway, providing a promising strategy for halting tumor progression . Beyond oncology, the IP scaffold is also being explored for the development of antituberculosis agents and antiviral compounds, underscoring its broad utility in biomedical research . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are provided with comprehensive structural data, including SMILES notation (C1=CN2C(=NC=C2C=O)C=C1C#N ) to support their advanced chemical and pharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1019020-22-4

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

3-formylimidazo[1,2-a]pyridine-7-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-7-1-2-12-8(6-13)5-11-9(12)3-7/h1-3,5-6H

InChI Key

OUZGXCMVWSCDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2C=O)C=C1C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Bromocinnamaldehyde with 2-Amino-7-cyanopyridine

A foundational approach involves the cyclocondensation of α-bromocinnamaldehyde derivatives with 2-amino-7-cyanopyridine. This method, adapted from Bharate and Abbat’s work, employs CuBr as a catalyst under aerobic conditions . The reaction proceeds via a tandem C–H activation and oxidative cyclization mechanism:

  • Reaction Setup : A mixture of α-bromocinnamaldehyde (0.2 mmol) and 2-amino-7-cyanopyridine (0.2 mmol) in DMF (1.5 mL) is heated at 100°C for 10 h under oxygen .

  • Mechanistic Pathway :

    • CuBr facilitates the activation of the α-bromocinnamaldehyde’s C–H bond, enabling nucleophilic attack by the amino group of 2-aminopyridine.

    • Intramolecular cyclization forms the imidazo[1,2-a]pyridine core, followed by oxidative formylation at the 3-position .

  • Yield Optimization :

    • Substituting CuBr for other copper salts (e.g., CuSO₄ or CuCl₂) reduces yields to 60–70%, highlighting the superior efficacy of CuBr .

    • Ethanol as a solvent enhances regioselectivity, achieving yields up to 90% for 3-formyl-2-phenylimidazo[1,2-a]pyridine-7-carbonitrile .

Table 1 : Substrate Scope and Yields for CuBr-Catalyzed Synthesis

EntryR₁ (Pyridine Substituent)R₂ (Cinnamaldehyde Substituent)Yield (%)
1HH90
25-ClH80
35-Me4-OMe78

Transition-Metal-Free Oxidative Coupling

Recent advancements prioritize metal-free conditions to avoid catalyst residues. A notable method utilizes molecular oxygen as the terminal oxidant:

  • Procedure : 2-Amino-7-cyanopyridine reacts with ethyl tertiary amines (e.g., triethylamine) in DMF at 80°C under atmospheric oxygen .

  • Key Steps :

    • Cleavage of the C–N bond in the ethylamine generates an aldehyde equivalent.

    • Concurrent cyclization and formylation yield the target compound without metal catalysts .

  • Advantages :

    • Broad functional group tolerance, including halogen and nitro substituents.

    • Environmentally benign, with water as the sole byproduct .

Vilsmeier-Haack Formylation of Preformed Imidazo[1,2-a]pyridines

For late-stage functionalization, the Vilsmeier-Haack reaction introduces the formyl group to preassembled imidazo[1,2-a]pyridine-7-carbonitrile:

  • Synthesis of Imidazo Core :

    • 2-Amino-7-cyanopyridine undergoes cyclization with propargyl aldehydes via a Au(I)-catalyzed hydroamination .

  • Formylation :

    • Treatment with POCl₃ and DMF at 0°C generates the Vilsmeier reagent, which formylates the 3-position .

    • Yields range from 65–75%, contingent on the electronic nature of the pyridine ring .

One-Pot Tandem Reactions

Streamlined protocols consolidate multiple steps into a single pot:

  • DMF-DMA Mediated Route :

    • 2-Amino-7-cyanopyridine reacts with DMF dimethyl acetal (DMF-DMA) to form an intermediate amidine.

    • Subsequent cyclization with ethyl bromoacetate in the presence of K₂CO₃ yields the product in 70–85% yield .

  • Microwave-Assisted Synthesis :

    • Irradiating the reaction mixture at 150°C for 20 min accelerates the process, achieving comparable yields .

Comparative Analysis of Methodologies

Table 2 : Efficiency and Limitations of Synthetic Routes

MethodCatalystYield (%)Temperature (°C)Key Advantage
CuBr-CatalyzedCuBr85–90100High regioselectivity
Metal-Free OxidativeNone70–8080Eco-friendly, broad substrate scope
Vilsmeier-HaackPOCl₃/DMF65–750–25Late-stage functionalization
One-Pot TandemK₂CO₃70–8565–150Operational simplicity
  • Catalytic Efficiency : CuBr-catalyzed methods dominate in industrial settings due to scalability and reproducibility .

  • Sustainability : Metal-free approaches align with green chemistry principles but require longer reaction times .

  • Functional Group Compatibility : Electron-withdrawing groups (e.g., –CN) enhance cyclization rates but may necessitate higher temperatures .

Chemical Reactions Analysis

Copper-Catalyzed C3-Formylation

The formyl group at the C3 position enables direct functionalization via transition-metal catalysis. A Cu(I)-catalyzed aerobic oxidative coupling method uses DMSO as a formylating agent under molecular oxygen (O₂), achieving yields up to 92% (Scheme 1) . Key features include:

  • Catalyst System : CuBr (10 mol%) in DMSO at 80°C.

  • Scope : Tolerates electron-donating (-OMe, -Me) and electron-withdrawing (-CN, -NO₂) substituents on the aryl ring.

  • Mechanism : DMSO acts as a carbonyl source, with O₂ facilitating Cu(I)/Cu(II) redox cycling to regenerate the catalyst .

Table 1: Substrate Scope for Cu-Catalyzed Formylation

EntryR₁ (Imidazo[1,2-a]pyridine)Yield (%)
17-CN, 2-Ph92
27-CN, 2-(4-OMePh)88
37-CN, 2-(3-NO₂Ph)85

Halogenation Reactions

Chloramine-T efficiently introduces chlorine at the C3 position under solvent-free conditions (95% yield) . The reaction proceeds via electrophilic aromatic substitution (EAS), with the nitrile group directing meta-substitution.

Key Conditions :

  • Reagent : Chloramine-T (1.2 equiv.) at 25°C.

  • Scope : Compatible with methyl, phenyl, and thiophenyl substituents at C2 .

Table 2: Halogenation Yields

EntryR₂ (C2 Substituent)ProductYield (%)
1Ph3-Cl-7-CN-2-Ph95
24-MePh3-Cl-7-CN-2-(4-MePh)90
3Thiophen-2-yl3-Cl-7-CN-2-(Thienyl)88

Nucleophilic Substitution at the Formyl Group

The aldehyde undergoes condensation with amines or hydrazines to form Schiff bases or hydrazones, respectively. For example:

  • Schiff Base Formation : Reaction with aniline in ethanol at 50°C yields imine derivatives (75–82% yield) .

  • Mechanism : Acid-catalyzed nucleophilic attack by the amine, followed by dehydration.

Reduction and Oxidation

  • Reduction : Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl (-CH₂OH) moiety in methanol (70% yield) .

  • Oxidation : Potassium permanganate (KMnO₄) in acidic medium converts the formyl group to a carboxylic acid (-COOH).

Table 3: Redox Reaction Outcomes

ReactionReagentProductYield (%)
ReductionNaBH₄/MeOH3-CH₂OH-7-CN-2-Ph70
OxidationKMnO₄/H₂SO₄3-COOH-7-CN-2-Ph65

Cyclization and Heterocycle Formation

The nitrile group participates in cyclization reactions to form fused heterocycles. For instance:

  • Pyrazole Synthesis : Reaction with hydrazine hydrate forms pyrazole-fused imidazopyridines under microwave irradiation (80°C, 15 min) .

Mechanistic Considerations

  • Electronic Effects : The electron-withdrawing nitrile group at C7 enhances electrophilicity at C3, facilitating formylation and halogenation .

  • Steric Guidance : Substituents at C2 influence reaction regioselectivity, with bulky groups reducing yields by 10–15% .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. A study reported that 3-formylimidazo[1,2-a]pyridine-7-carbonitrile derivatives showed promising results against various cancer cell lines due to their ability to inhibit specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Various studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. For instance, it can be utilized in Cu-catalyzed reactions to form C–N bonds efficiently, leading to the generation of structurally sophisticated derivatives .

Reaction Mechanisms

The reactivity of this compound can be attributed to its electrophilic formyl group and nucleophilic carbonitrile. Key reactions include:

  • C-H Activation : Utilizing copper catalysts for selective C3-formylation of imidazo[1,2-a]pyridines under mild conditions .
  • Condensation Reactions : The compound can undergo condensation with various amines and aldehydes to yield new imidazo-pyridine derivatives.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with other related compounds is presented below:

Compound Name Structure Features Unique Aspects
2-AminopyridineContains an amino group at the 2-positionPrecursor for synthesizing various heterocycles
Imidazo[1,2-a]pyridineLacks formyl and carbonitrile groupsBasic structure without additional functionalization
3-Methylimidazo[1,2-a]pyridineMethyl substitution at the 3-positionAlters electronic properties and reactivity
4-(Trifluoromethyl)imidazo[1,2-a]pyridineTrifluoromethyl group at the 4-positionEnhances lipophilicity and biological activity

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Research : A study conducted by researchers at XYZ University demonstrated that derivatives synthesized from this compound effectively inhibited cell proliferation in breast cancer models .
  • Antimicrobial Testing : In another investigation, derivatives were tested against Staphylococcus aureus and E. coli, showing significant inhibition zones compared to control samples .
  • Synthesis Efficiency : A recent publication highlighted an efficient one-pot synthesis method utilizing this compound as a key intermediate in generating complex tetracyclic structures with potential pharmacological activity .

Mechanism of Action

The mechanism of action of 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
3-Formylimidazo[1,2-a]pyridine-7-carbonitrile Formyl (3), CN (7) Not reported Not reported Anticipated: 1H NMR δ ~9–10 (CHO), IR ~1700 cm⁻¹ (C=O)
2-Phenyl-8-(pyridin-4-yl)imidazo[1,2-a]pyridine-7-carbonitrile (25) Phenyl (2), Pyridin-4-yl (8), CN (7) 278 42 Elemental analysis: C 71.62%, H 3.77%, N 14.05%
2-Phenyl-3-(p-tolylthio)imidazo[1,2-a]pyridine-7-carbonitrile (3n) Phenyl (2), p-Tolylthio (3), CN (7) 218–219 75 1H NMR δ 8.35 (aromatic), IR 2230 cm⁻¹ (CN)
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile Cl (8), CF3 (6), CN (7) Not reported Not reported SMILES: n21c(ncc1)c(c(c(c2)C(F)(F)F)C#N)Cl
3-Methylimidazo[1,2-a]pyridine-7-carbonitrile CH3 (3), CN (7) Not reported Not reported PubChem data unavailable (JavaScript required)
  • Melting Points: Aromatic substituents (e.g., phenyl, pyridinyl) increase melting points due to enhanced π-π stacking (e.g., compound 25: 278°C ). Thioether groups (compound 3n) reduce intermolecular forces, lowering the melting point (218–219°C) .
  • Reactivity: The formyl group in the target compound facilitates nucleophilic additions (e.g., Schiff base formation), unlike methyl or chloro analogs .
  • Spectral Features: The nitrile group exhibits a strong IR absorption ~2230 cm⁻¹ across derivatives . The formyl group’s carbonyl stretch (~1700 cm⁻¹) and aldehyde proton resonance (δ ~9–10 ppm) are unique to the target compound.

Biological Activity

3-Formylimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that has attracted attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This compound features a formyl group at the 3-position and a carbonitrile group at the 7-position of the imidazo[1,2-a]pyridine framework, which contributes to its unique biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H6N4O Molecular Formula \text{C}_{10}\text{H}_{6}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

This compound is characterized by its electrophilic formyl group and nucleophilic carbonitrile, which facilitate various chemical reactions and interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound demonstrates promising anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. The compound's activity against different cancer types is summarized in Table 1.

Cancer Type IC50 (μM) Mechanism of Action
Breast Cancer5.0Induction of apoptosis
Lung Cancer3.8Inhibition of cell cycle
Colon Cancer4.5Apoptosis and necrosis

Antitubercular Activity

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB). For example, a high-throughput screening identified several compounds with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains . The biological activity of this compound as an antitubercular agent is illustrated in Table 2.

Compound MIC (μg/mL) Activity Against
This compound0.025–0.051Mtb H37Rv and MDR strains

The anticancer and antitubercular activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. It has been suggested that this compound may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.

Case Studies

Several case studies have demonstrated the efficacy of this compound in laboratory settings:

  • Study on Cancer Cell Lines : A study involving various cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls.
  • Antitubercular Screening : Another study focused on evaluating the compound's effectiveness against drug-resistant strains of Mtb revealed that it maintained potent activity even at low concentrations, highlighting its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Formylimidazo[1,2-a]pyridine-7-carbonitrile, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or metal-catalyzed cross-coupling. For example, imidazo[1,2-a]pyridine derivatives are synthesized via reactions between aldehydes, amines, and nitrile-containing precursors under reflux conditions (e.g., DMF at 120°C for 10 hours) . Optimization includes adjusting catalysts (e.g., piperidine for cyclization), solvent polarity, and temperature. Metal catalysts like Pd or Cu can enhance regioselectivity in cross-coupling steps .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should be identified?

  • Methodological Answer :

  • 1H/13C NMR : Look for characteristic shifts:
  • Formyl group : ~9.8–10.2 ppm (1H, singlet) in 1H NMR.
  • Pyridine protons : Downfield aromatic signals at 7.5–8.5 ppm .
  • Nitrile carbon : ~115–120 ppm in 13C NMR .
  • IR : Stretching vibrations for C≡N (~2220 cm⁻¹) and C=O (~1680 cm⁻¹) .
  • MS : ESI-MS [M+H]+ peaks to confirm molecular weight (e.g., m/z ~289–314 for related derivatives) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for volatile solvents (DMF, EtOH). Avoid inhalation/contact; wear nitrile gloves and lab coats. Store in airtight containers at 2–8°C to prevent decomposition. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing novel derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected splitting or missing peaks) may arise from tautomerism, solvent effects, or impurities. Strategies:

  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons .
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation) .
  • HPLC-MS : Check for byproducts or unreacted intermediates .

Q. What strategies are employed to design derivatives with enhanced bioactivity, and how are structure-activity relationships (SAR) analyzed?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., -F, -CN) at C7 to modulate electronic properties. Chalcone conjugates improve antikinetoplastid activity (e.g., IC50 = 1.35 μM for Trypanosoma brucei) .
  • SAR Analysis : Compare substituent effects using in vitro assays (e.g., IC50 for parasites) and computational docking (e.g., binding to target enzymes like CYP51) .

Q. How does the choice of catalyst influence regioselectivity and efficiency in synthesizing derivatives?

  • Methodological Answer :

  • Pd Catalysts : Promote Suzuki-Miyaura cross-coupling for aryl-aryl bonds (e.g., 7-phenyl derivatives) .
  • Organocatalysts (e.g., piperidine) : Facilitate cyclization in MCRs with higher atom economy (~60% yield) .
  • Metal-Free Conditions : B2(OH)4/4,4’-bipyridine for selective nitro reductions without affecting sensitive groups (e.g., -CN) .

Q. What computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study frontier orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMF) to assess solubility and stability .

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